molecular formula C10H15BrN2S B13261422 N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine

N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine

Cat. No.: B13261422
M. Wt: 275.21 g/mol
InChI Key: AXEKOIHNMVUWEM-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is a chemical compound with the CAS Number 1249391-87-4 and a molecular weight of 275.21 g/mol . Its molecular formula is C 10 H 15 BrN 2 S. The compound is provided with a minimum purity of 95% and should be stored in a well-ventilated place with the container tightly closed . Research Applications and Value: While specific biological data for this exact molecule is limited in public literature, its structure, featuring a bromothiophene moiety linked to a methylpyrrolidine group, places it within a class of compounds of significant interest in medicinal chemistry research. Structurally similar compounds are frequently investigated as key intermediates or pharmacophores in the development of ligands for central nervous system (CNS) targets . For instance, research into novel analgesics has identified substituted pyrrolidine and phenylcyclopropyl amine structures as critical dopaminergic moieties . Furthermore, the bromothiophene group is a versatile building block in organic synthesis, often used in metal-catalyzed cross-coupling reactions to create more complex structures for structure-activity relationship (SAR) studies . Handling and Safety: This compound requires careful handling. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . The necessary precautionary measures include wearing protective gloves and eye/face protection, using only outdoors or in a well-ventilated area, and avoiding breathing its dust or fumes. If swallowed, immediate medical advice is required . This product is intended for research use only and is not classified as hazardous for transport .

Properties

Molecular Formula

C10H15BrN2S

Molecular Weight

275.21 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C10H15BrN2S/c1-13-3-2-9(6-13)12-5-10-4-8(11)7-14-10/h4,7,9,12H,2-3,5-6H2,1H3

InChI Key

AXEKOIHNMVUWEM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NCC2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Route

This method involves reacting a bromomethyl-thiophene derivative with 1-methylpyrrolidin-3-amine under basic conditions:

Steps :

Workup :

  • Dilute with ethyl acetate, wash with saturated NaHCO₃ and brine.
  • Purify via flash chromatography (EtOAc/hexane gradient).

Key Data :

Parameter Value Source
Yield (Analogous Reaction) 19–76% (Example 24,)
Purity White powder (MS: [M+H]⁺ 195)

Transition-Metal Catalyzed Coupling

Rhodium- or palladium-catalyzed hydroaminomethylation offers a modular approach:

Steps :

  • Substrate Preparation :
    • 4-Bromothiophene-2-carbaldehyde and 1-methylpyrrolidin-3-amine.
  • Catalytic Reaction :
    • Use [Rh(nbd)₂]SbF₆ with BTPP ligand in toluene at 50°C.
    • Introduce H₂/CO gas for hydroaminomethylation.

Advantages :

  • High regioselectivity (>99:1 linear:branched).
  • Tolerates heterocycles and functional groups.

Limitations :

  • Requires specialized ligands and gas handling.

Reductive Amination

Condensation of 4-bromothiophene-2-carbaldehyde with 1-methylpyrrolidin-3-amine, followed by reduction:

Steps :

  • Imine Formation :
    • React aldehyde and amine in MeOH with molecular sieves (rt, 12 h).
  • Reduction :
    • Use NaBH₄ or Pd/C under H₂ atmosphere.

Workup :

  • Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Yield Comparison :

Reducing Agent Yield (Analogous) Source
NaBH₄ 70–76%
Pd/C + H₂ 68–74%

Tertiary Amine Deprotection (Patent-Based)

For intermediates with protective groups (e.g., benzyl):

  • Oxidation :
    • Treat tertiary amine with m-CPBA in CH₂Cl₂ to form N-oxide.
  • Cleavage :
    • React N-oxide with Na/NH₃(l) to yield secondary amine.

Applicability :

  • Suitable for benzylic or allyl-protected amines.

Critical Analysis of Methods

Method Advantages Limitations
Nucleophilic Substitution Straightforward, scalable Low yield in analogous cases
Transition-Metal High selectivity, modular Costly catalysts/ligands
Reductive Amination Mild conditions Requires aldehyde precursor
Deprotection Effective for protected amines Harsh conditions (liquid NH₃)

Structural and Analytical Data

Property Value Source
Molecular Formula C₁₀H₁₅BrN₂S
Molecular Weight 275.21 g/mol
CAS Number 1249915-14-7
Key MS Fragment [M+H]⁺ 275 (theoretical)

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, including biological activities, synthesis methods, and potential therapeutic uses.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The presence of the bromothiophen group is believed to enhance biological activity against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in tumor cells, making them potential candidates for cancer therapy.

Neuroactive Properties

The compound's structural similarity to known neuroactive agents suggests it may possess psychoactive effects. Preliminary studies indicate that it could influence neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders such as depression and anxiety.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methodologies, including:

  • Alkylation Reactions : Using appropriate alkyl halides to introduce the bromothiophen moiety to the pyrrolidine base.
  • Reduction Processes : Transforming precursors into the final amine form through reduction techniques.

The versatility in synthesis allows for the creation of several derivatives with altered biological properties, enhancing its applicability in drug development.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines, including breast and lung cancer. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapy agents.

Case Study 2: Neuropharmacological Assessment

Another research effort focused on evaluating the neuropharmacological effects of this compound in animal models. Behavioral assays revealed that administration led to anxiolytic-like effects without significant sedation, suggesting potential use in anxiety disorders.

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The bromine atom in the thiophene ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The pyrrolidine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Analogs

Stereochemical Variants
  • (3R)-1-Methylpyrrolidin-3-amine and (3S)-1-Methylpyrrolidin-3-amine (CAS: 457097-75-5 and 874348-06-8, respectively) are enantiomers of the pyrrolidine moiety in the target compound. These derivatives are commercially available as building blocks for drug discovery, highlighting the importance of stereochemistry in modulating biological activity .
Substituted Pyrrolidines
  • tran-1-Benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine : This compound replaces the thiophene ring with a brominated benzene ring and introduces a benzyl group. The trans-configuration and bulky substituents may influence conformational flexibility and receptor binding compared to the target compound .
  • (S)-N-(3-Chloro-4-fluorophenyl)-...-2-((1-methylpyrrolidin-3-yl)amino)-...carboximidamide (Example 447): A benzoimidazole derivative incorporating (S)-1-methylpyrrolidin-3-amine. Its synthesis via Buchwald-Hartwig amination demonstrates the utility of pyrrolidine amines in constructing complex bioactive molecules .

Heterocyclic Ring Modifications

Thiophene vs. Pyridine/Pyrimidine
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Features a pyridine ring instead of thiophene.
  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (): Combines pyridine and pyrimidine rings.
Brominated vs. Non-Brominated Analogs
  • 6-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine (): Substitutes bromine with a fluorophenylsulfonyl group. Fluorine’s electronegativity and sulfonyl’s electron-withdrawing effects may reduce nucleophilicity compared to the bromothiophene group .

Physicochemical Properties

Compound Name Molecular Weight Key Features Data Source
N-[(4-Bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine ~301.2 (calc.) Bromothiophene, methylpyrrolidine
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 215.3 (HRMS) Pyridine, cyclopropylamine
tran-1-Benzyl-4-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine ~399.3 (calc.) Bromophenyl, benzyl
6-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine 366.4 Fluorophenylsulfonyl, pyrazine

Biological Activity

N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C10H15BrN2S
  • Molecular Weight : 275.21 g/mol
  • Appearance : White powder
  • Storage Conditions : Recommended to be stored under refrigerated conditions for stability .

The structure includes a pyrrolidine ring and a bromothiophen moiety, which may contribute to its biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties. For instance, derivatives of thiophene are known to show activity against various bacterial strains, although specific data on this compound's antimicrobial efficacy is limited .
  • Neuroactive Properties :
    • The presence of the pyrrolidine ring suggests potential neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating a possible role in modulating neurological functions.
  • Potential Anticancer Activity :
    • While direct studies on this compound are sparse, structural analogs have shown promise in anticancer assays. For example, certain pyrrolidine derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa and A549 .

Comparative Analysis with Related Compounds

To better understand the biological profile of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
1-Methylpyrrolidin-3-amineC5H12N2Simpler derivative with potential neuroactive effects.
1-Benzyl-N-(4-bromothiophen-2-yl)methylpyrrolidin-3-amineC16H19BrN2SEnhanced lipophilicity may improve biological activity.
(4-Bromothiophen-2-yl)methylamineC10H16BrNSSimilar moiety but different alkyl substituent affecting solubility.

Study 1: Neuroactivity Assessment

A study assessing the neuroactive potential of pyrrolidine derivatives found that certain modifications could enhance receptor binding affinities, suggesting that this compound might exhibit similar properties if tested .

Study 2: Anticancer Screening

In a screening of various pyrrolidine compounds against cancer cell lines, some derivatives showed significant cytotoxicity at micromolar concentrations. Although specific data for this compound is not available, the structural similarities suggest potential for further investigation in this area .

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